molecular formula C22H19N5O2 B2426430 (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea CAS No. 899984-38-4

(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea

Numéro de catalogue B2426430
Numéro CAS: 899984-38-4
Poids moléculaire: 385.427
Clé InChI: UWTQIAHEDDVDFT-LHLOQNFPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Orexin-1 Receptor Antagonism

Research by Bonaventure et al. (2015) has highlighted the application of a compound structurally similar to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea in the context of stress-induced hyperarousal. The compound, identified as compound 56, demonstrated selective antagonism of the orexin-1 receptor (OX1R) in the brain. This research suggests potential therapeutic applications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Antibacterial Activity

A study by Dhokale et al. (2019) explored the antibacterial properties of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea derivatives, indicating potential applications in the development of new antibacterial agents. The synthesized compounds showed promising results against S. aureus and E. coli bacteria (Dhokale et al., 2019).

Synthesis of Pyridine and Fused Pyridine Derivatives

Research by Al-Issa (2012) involved the synthesis of various pyridine derivatives, including those related to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea. These derivatives have potential applications in developing new pharmaceutical compounds (Al-Issa, 2012).

Molecular Docking Study

A molecular docking study conducted by El-Azab et al. (2016) on a similar compound demonstrated its potential inhibitory activity against a pyrrole inhibitor. This research indicates possible applications in drug design and discovery (El-Azab et al., 2016).

Anti-inflammatory and Analgesic Agents

Farag et al. (2012) synthesized new quinazolinone derivatives with potential applications as anti-inflammatory and analgesic agents. This research broadens the scope of therapeutic uses for compounds structurally related to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea (Farag et al., 2012).

PI3 Kinase Inhibition

A study by Chen et al. (2010) on the synthesis of an active metabolite of a potent PI3 kinase inhibitor provides insight into the potential use of similar compounds in cancer therapy (Chen et al., 2010).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves the condensation of 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene with m-tolyl isocyanate to form the desired product.", "Starting Materials": [ "2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene", "m-tolyl isocyanate" ], "Reaction": [ "To a solution of 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene (1.0 equiv) in a suitable solvent, add m-tolyl isocyanate (1.2 equiv) and a catalytic amount of a suitable base such as triethylamine or pyridine.", "Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.", "Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable stationary phase and eluent to obtain the desired product as a solid." ] }

Numéro CAS

899984-38-4

Nom du produit

(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea

Formule moléculaire

C22H19N5O2

Poids moléculaire

385.427

Nom IUPAC

1-(3-methylphenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C22H19N5O2/c1-15-6-4-8-17(12-15)24-21(28)26-20-18-9-2-3-10-19(18)25-22(29)27(20)14-16-7-5-11-23-13-16/h2-13H,14H2,1H3,(H2,24,26,28)

Clé InChI

UWTQIAHEDDVDFT-LHLOQNFPSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.